Structural Uniqueness vs. Patent-Exemplified α1A Agonist Scaffolds
CAS 1207040-83-2 possesses a thioether-linked benzylcarbamoylmethyl substituent at the imidazole 2-position combined with an N-benzyl benzamide. In the Abbott patent family (US6503935, US20030073850), the exemplified 4-(imidazol-1-yl)benzamides predominantly feature sulfonamide, sulfamide, urea, or carbamate linkers at the benzylic position rather than the thioether-amide motif present in this compound [1]. This structural distinction is notable because the thioether sulfur can engage in distinct non-covalent interactions (e.g., with metal ions or hydrophobic pockets) and may alter oxidative metabolic stability relative to sulfonamide- or urea-containing analogs. However, no direct comparative pharmacological data exist in the public domain for this specific compound.
| Evidence Dimension | Imidazole 2-position linker chemistry |
|---|---|
| Target Compound Data | Thioether (-S-) bridge to benzylcarbamoylmethyl group |
| Comparator Or Baseline | Patent-exemplified analogs with sulfonamide, sulfamide, urea, or carbamate linkers (US6503935) |
| Quantified Difference | Qualitative structural difference; no quantitative pharmacological data available |
| Conditions | Structural comparison based on patent disclosures (Abbott Laboratories, 1999-2003) |
Why This Matters
The thioether linkage provides a chemically distinct attachment point that may be critical for target engagement or metabolic profile and should not be assumed equivalent to other linker types in procurement decisions.
- [1] Altenbach, R.J., Meyer, M.D., Kerwin Jr., J.F., Holladay, M.W., Khilevich, A., Kolasa, T., Rohde, J., Carroll, W.A. (Abbott Laboratories). Imidazoles and related compounds as α1A agonists. US6503935, January 7, 2003. View Source
